molecular formula C24H15F6NO2 B2653651 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one CAS No. 1024213-52-2

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one

Cat. No.: B2653651
CAS No.: 1024213-52-2
M. Wt: 463.379
InChI Key: UAYFCLVWLYEALV-UHFFFAOYSA-N
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Description

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one is a fluorinated indenone derivative characterized by a phenyl group at position 2 and a substituted anilino group at position 2. Indenone scaffolds are widely studied for their biological activities, including anticancer and antimicrobial properties, due to their planar aromatic structure and capacity for π-π interactions with biological targets .

The compound’s synthesis likely involves condensation of a substituted phenylacetophenone with phthalaldehyde, followed by functionalization of the anilino group with trifluoromethyl motifs, as seen in analogous indenone syntheses . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs.

Properties

IUPAC Name

3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F6NO2/c25-23(26,27)22(33,24(28,29)30)15-10-12-16(13-11-15)31-20-17-8-4-5-9-18(17)21(32)19(20)14-6-2-1-3-7-14/h1-13,31,33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYFCLVWLYEALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one exhibit significant antimicrobial activity. For instance, coumarin analogues have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria. These studies highlight the potential of such compounds in developing new antimicrobial agents .

Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The incorporation of trifluoromethyl groups is known to enhance the bioactivity of organic molecules, potentially leading to reduced inflammatory responses in biological systems. This suggests that 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one could serve as a lead compound for anti-inflammatory drug development.

Material Science

Fluorinated Materials
The presence of trifluoromethyl groups in this compound may contribute to its utility in material science, particularly in the development of fluorinated polymers and coatings. Fluorinated materials are known for their chemical resistance and low surface energy, making them suitable for applications in protective coatings and advanced materials .

Synthesis and Derivative Studies

Synthetic Methodologies
The synthesis of 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one involves several steps that can be optimized for yield and purity. Research into synthetic pathways has focused on improving the efficiency of reactions involving fluorinated substrates, which can lead to more sustainable production methods .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityInvestigated various coumarin analoguesSignificant activity against Staphylococcus aureus was noted; potential for further development as therapeutic agents .
Synthesis of Fluoro-functionalized CompoundsFocused on creating crystalline iminesHighlighted the importance of fluorine in enhancing compound stability and reactivity .
Material Properties of Fluorinated CompoundsExplored applications in coatingsDemonstrated superior chemical resistance and low surface energy characteristics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups play a crucial role in enhancing these interactions by increasing the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position 3) Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenylamino C24H16F6N2O2 502.39 Dual trifluoromethyl groups, hydroxyl group
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-inden-1-one 3,5-Di-tert-butyl-4-hydroxyphenyl C30H29F3O2 486.55 Bulky tert-butyl groups, single trifluoromethyl
2-Phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-1H-inden-1-one 3-(1,1,2,2-Tetrafluoroethoxy)phenylamino C23H16F4N2O 428.38 Tetrafluoroethoxy group
(2E)-7-Fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one 2-Nitrophenylamino (with fluoro substitution) C22H15FN2O3 374.36 Nitro group, fluoro substitution

Key Observations :

  • The target compound’s dual trifluoromethyl groups distinguish it from analogues with single fluorine-containing substituents (e.g., ). These groups likely enhance lipophilicity and resistance to oxidative metabolism.
  • Bulky substituents (e.g., tert-butyl in ) may improve binding to hydrophobic pockets but reduce solubility compared to the target compound.

Key Observations :

  • Phenylurea-indenone hybrids (e.g., 3f) exhibit potent anticancer activity against HeLa cells (IC50 = 12.5 µM), though the target compound’s activity remains uncharacterized .
  • Trifluoromethyl groups in related compounds correlate with improved pharmacokinetic profiles, suggesting the target compound may share this advantage .

Biological Activity

2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one, also known as T0901317, is a compound that has garnered attention for its biological activity, particularly as an agonist for liver X receptors (LXRα and LXRβ). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H15F6NO2
  • Molecular Weight : 463.4 g/mol
  • CAS Number : 1024213-52-2

T0901317 acts primarily as an agonist of the liver X receptors (LXRα and LXRβ). It has been shown to bind with high affinity to these receptors, inhibiting their transactivation activity. Specifically, it has a binding affinity of Ki=132nMK_i=132\,\text{nM} for RORα and Ki=51nMK_i=51\,\text{nM} for RORγ. This binding leads to the modulation of the receptor's ability to interact with transcriptional cofactor proteins, affecting gene expression related to lipid metabolism and inflammation .

Inhibition of ROR Transactivation

T0901317 inhibits the transactivation activity of retinoic acid receptor-related orphan receptors (RORs), particularly RORα and RORγ. This inhibition results in:

  • Reduced recruitment of steroid receptor coactivator-2 by RORα at endogenous target genes such as G6Pase.
  • Modulation of lipid metabolism pathways which can influence conditions like atherosclerosis and diabetes .

Antitumor Activity

Recent studies have indicated potential antitumor properties:

  • T0901317 has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.
  • For instance, it has shown an IC50 value (the concentration required to inhibit cell growth by 50%) indicating effective inhibition in specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
LXR AgonismHigh affinity binding to LXRα and LXRβ
Inhibition of RORsInhibition of RORα/γ transactivation
Antitumor ActivitySignificant cytotoxicity in cancer cell lines

Case Study: Anticancer Properties

In a study evaluating T0901317's effects on various cancer cell lines:

  • The compound demonstrated potent growth inhibition with IC50 values ranging from 10 nM to 100 nM across different cell types.
  • Mechanistic studies suggested that T0901317 induces apoptosis in cancer cells through the modulation of specific signaling pathways .

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